An In-depth Technical Guide to 1-Ethynyl-4-(trifluoromethyl)benzene for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1-Ethynyl-4-(trifluoromethyl)benzene for Researchers and Drug Development Professionals
An authoritative guide on the chemical properties, synthesis, and potential therapeutic applications of 1-Ethynyl-4-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry.
Introduction
1-Ethynyl-4-(trifluoromethyl)benzene is a substituted aromatic compound that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique molecular architecture, featuring a reactive ethynyl (B1212043) group and an electron-wielding trifluoromethyl moiety, makes it a versatile building block for the construction of complex organic molecules with desirable physicochemical and biological properties.
The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. In drug design, the incorporation of a -CF3 group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications can lead to enhanced pharmacokinetic profiles and improved therapeutic efficacy. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Ethynyl-4-(trifluoromethyl)benzene, with a focus on its relevance to drug development.
Chemical and Physical Properties
1-Ethynyl-4-(trifluoromethyl)benzene is a colorless to light yellow liquid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₅F₃ | |
| Molecular Weight | 170.13 g/mol | |
| CAS Number | 705-31-7 | |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 78-80 °C at 2 mmHg | |
| Density | 1.043 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4650 | |
| Synonyms | 4-Ethynylbenzotrifluoride, 4-(Trifluoromethyl)phenylacetylene, 4-Ethynyl-α,α,α-trifluorotoluene |
Synthesis and Purification
The most common and efficient method for the synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.
Experimental Protocol: Sonogashira Coupling
This protocol outlines the synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene from 4-iodobenzotrifluoride (B1294960) and trimethylsilylacetylene (B32187), followed by desilylation.
Materials:
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4-Iodobenzotrifluoride
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Trimethylsilylacetylene
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
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Triethylamine (B128534) (TEA)
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Tetrahydrofuran (THF), anhydrous
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Tetrabutylammonium fluoride (B91410) (TBAF) solution (1M in THF)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
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Ethyl acetate (B1210297)
Procedure:
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzotrifluoride (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
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Solvent and Base Addition: Add anhydrous THF to dissolve the solids, followed by the addition of triethylamine (2-3 eq).
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Alkyne Addition: Add trimethylsilylacetylene (1.1-1.5 eq) dropwise to the reaction mixture.
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Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.
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Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification (Coupled Product): Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ((4-(trifluoromethyl)phenyl)ethynyl)trimethylsilane.
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Desilylation: Dissolve the purified silylated compound in THF and treat with a 1M solution of TBAF in THF at 0 °C to room temperature. Monitor the reaction by TLC.
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Final Work-up and Purification: Once the desilylation is complete, quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain 1-Ethynyl-4-(trifluoromethyl)benzene.
Reaction Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Spectroscopic Analysis
The structure of 1-Ethynyl-4-(trifluoromethyl)benzene can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR (400 MHz, CDCl₃): δ 7.61 (d, J = 8.2 Hz, 2H), 7.55 (d, J = 8.2 Hz, 2H), 3.19 (s, 1H).
¹³C NMR (101 MHz, CDCl₃): δ 132.3, 130.5 (q, J = 32.8 Hz), 126.3, 125.5 (q, J = 3.8 Hz), 123.8 (q, J = 272.5 Hz), 82.5, 78.5.
¹⁹F NMR (376 MHz, CDCl₃): δ -63.0.
Applications in Drug Development
1-Ethynyl-4-(trifluoromethyl)benzene is a valuable building block in drug discovery due to the advantageous properties conferred by the trifluoromethyl group and the synthetic versatility of the ethynyl group.
The Role of the Trifluoromethyl Group
The -CF₃ group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can lead to:
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Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism, which can increase the half-life of a drug.
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Increased Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.
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Modulation of pKa: The electron-withdrawing effect can alter the acidity or basicity of nearby functional groups, influencing a drug's ionization state at physiological pH.
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Improved Binding Affinity: The -CF₃ group can participate in favorable interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.
Synthetic Utility of the Ethynyl Group
The terminal alkyne functionality is a versatile handle for a variety of chemical transformations, most notably:
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Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction for linking molecules.
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Further Cross-Coupling Reactions: The ethynyl group can participate in further Sonogashira or other cross-coupling reactions to build more complex molecular scaffolds.
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Heterocycle Synthesis: Alkynes are common precursors for the synthesis of a wide range of heterocyclic ring systems, which are prevalent in many drug molecules.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of 1-Ethynyl-4-(trifluoromethyl)benzene are limited, its structural motif is found in numerous compounds investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. The 4-(trifluoromethyl)phenyl group is a common feature in many kinase inhibitors.
Kinases are enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate (B84403) group to specific substrate molecules. Dysregulation of kinase activity is a hallmark of many diseases, making them important drug targets. Research has shown that compounds incorporating the 4-(trifluoromethyl)phenyl ethynyl scaffold can exhibit inhibitory activity against several kinases, including Tropomyosin receptor kinases (TRKs), Focal Adhesion Kinase (FAK), p21-activated kinase 4 (PAK4), and Polo-like kinase 4 (PLK4).
A Representative Kinase Signaling Pathway
The following diagram illustrates a generalized kinase signaling pathway that can be a target for inhibitors. In this hypothetical pathway, an extracellular signal (e.g., a growth factor) activates a receptor tyrosine kinase (RTK), initiating a downstream signaling cascade that ultimately leads to cellular responses such as proliferation and survival. A small molecule inhibitor containing the 1-Ethynyl-4-(trifluoromethyl)benzene scaffold could potentially bind to the ATP-binding pocket of a downstream kinase (e.g., TRK, FAK, PAK4, or PLK4), preventing its activation and thereby blocking the signaling cascade.
Conclusion
1-Ethynyl-4-(trifluoromethyl)benzene is a chemical compound of significant interest to researchers in drug discovery and materials science. Its synthesis is readily achieved through well-established methods like the Sonogashira coupling, and its unique combination of a reactive alkyne handle and a pharmacologically beneficial trifluoromethyl group makes it a valuable precursor for the development of novel therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for the synthesis and application of this versatile molecule in the pursuit of new and improved pharmaceuticals. Further investigation into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to be a fruitful area of research.
